molecular formula C9H12O2S B2447861 Methyl o-ethylphenyl sulfone CAS No. 22776-32-5

Methyl o-ethylphenyl sulfone

Cat. No.: B2447861
CAS No.: 22776-32-5
M. Wt: 184.25
InChI Key: VJBORJHYQZRGGB-UHFFFAOYSA-N
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Description

Methyl o-ethylphenyl sulfone is a chemical reagent offered for research purposes. Sulfones are a privileged structural motif in medicinal chemistry, found in a variety of biologically active molecules and drug candidates . The methyl sulfone (MeSO₂) group is a standard polar substituent in chemistry and is present in more than 30 approved and investigational drugs . As a class, compounds featuring the methyl sulfone functional group are of significant interest for the development of new therapeutic agents and are known to participate in various cycloaddition and conjugate addition reactions, serving as efficient Michael acceptors . This reagent is specifically intended for use in laboratory research to synthesize novel chemical entities or to investigate structure-activity relationships. Its structure suggests potential as a building block for creating diverse molecular libraries, particularly in diversity-oriented synthesis aimed at expanding druggable chemical space . Researchers can utilize this compound to access previously unexplored chemical space, similar to other methyl sulfone derivatives used to construct heteroaromatic systems with high potential in medicinal and coordination chemistry . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBORJHYQZRGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Organosulfur Compounds and the Sulfone Functional Group

Organosulfur compounds, organic molecules containing sulfur, are ubiquitous in nature and synthetic chemistry. wikipedia.org Within this broad family, the sulfone functional group is particularly noteworthy. A sulfone is an organosulfur compound featuring a sulfonyl group (R-S(=O)₂-R') where a central hexavalent sulfur atom is connected to two oxygen atoms through double bonds and to two carbon atoms via single bonds. wikipedia.org This arrangement makes the sulfone group relatively inert compared to its precursors, sulfoxides and sulfides. wikipedia.org

The geometry of the sulfone group results in a C–S–C bond angle typically ranging from 101° to 107° and an O–S–O bond angle between 117° and 121°. researchgate.net The sulfonyl group is known to be strongly electron-withdrawing and possesses a significant dipole moment, which influences the physical and chemical properties of the molecule, such as reactivity and intermolecular interactions. researchgate.netfiveable.me

Historical Development of Sulfone Chemistry in Synthetic Methodologies

The study of sulfones dates back to the 19th century, with the development of the first synthetic methods. thieme-connect.com The most classical and enduring approach for preparing sulfones is the organic oxidation of thioethers (sulfides), a process that proceeds through a sulfoxide (B87167) intermediate. wikipedia.orgnih.gov Another foundational method is the Friedel–Crafts sulfonylation, where an arene reacts with a sulfonyl halide or sulfonic acid anhydride (B1165640), typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to form an aryl sulfone. wikipedia.orgjchemrev.com

The early 20th century saw a surge in interest in sulfur-containing compounds, particularly with the discovery of the antibacterial properties of sulfonamides by Gerhard Domagk. pharmacyconcepts.inslideshare.net This breakthrough spurred broader research into related functional groups, including sulfones, and their potential applications. Over the decades, other key synthetic strategies were established, such as the alkylation of sulfinate salts and addition reactions to alkenes and alkynes, which have become traditional methods for sulfone construction. thieme-connect.comnih.gov

Research Trajectories and Academic Interest in Aryl Alkyl Sulfones, with Emphasis on Phenyl Sulfone Derivatives

Classical Approaches to Sulfone Synthesis

The traditional and most prevalent methods for synthesizing sulfones fall into three main categories: the oxidation of corresponding sulfides or sulfoxides, the alkylation of sulfinate salts, and Friedel-Crafts-type sulfonylation of arenes. thieme-connect.com

Oxidative Protocols from Sulfides and Sulfoxides

The oxidation of sulfides represents one of the most direct pathways to sulfones. mdpi.comacsgcipr.org This transformation can be achieved using a variety of oxidizing agents and catalytic systems, each with its own set of advantages and limitations. Careful control of reaction conditions is often necessary to prevent over-oxidation to the corresponding sulfones when the sulfoxide (B87167) is the desired product. nih.gov

Hydrogen peroxide (H₂O₂) is a widely used oxidant for the conversion of sulfides to sulfones due to its environmental benignity, with water being the only byproduct. nih.govrsc.org Various methods have been developed to facilitate this oxidation.

Aqueous hydrogen peroxide can be used without a catalyst for the clean oxidation of dialkyl and alkyl aryl sulfides to sulfoxides. researchgate.net For the synthesis of sulfones, a catalyst is typically required. researchgate.net One effective system for the synthesis of sulfones from aromatic and aliphatic sulfides involves the use of 30% hydrogen peroxide under organic solvent- and halogen-free conditions, catalyzed by sodium tungstate, phenylphosphonic acid, and methyltrioctylammonium hydrogensulfate. researchgate.net

A simple and efficient method for preparing ethyl methyl sulfone involves the use of ethyl methyl sulfide (B99878) as the raw material, with glacial acetic acid as a catalyst and hydrogen peroxide as the oxidant. The reaction proceeds at 60-80°C with stirring for 4-5 hours. google.com

The urea-hydrogen peroxide adduct, a stable and inexpensive solid, can also be employed for the oxidation of sulfides to sulfones. organic-chemistry.org A metal-free and environmentally friendly method utilizes urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, which leads to the formation of sulfones without the observation of sulfoxide intermediates. organic-chemistry.org

The selective oxidation of sulfides to either sulfoxides or sulfones can be achieved using a dendritic phosphomolybdate hybrid as a catalyst with aqueous hydrogen peroxide. mdpi.com The selectivity is controlled by the reaction conditions. mdpi.com

Table 1: Peroxide-Mediated Oxidation of Sulfides to Sulfones

Catalyst/Reagent SystemSubstrateProductYieldReference
Sodium tungstate, phenylphosphonic acid, methyltrioctylammonium hydrogensulfateAromatic and aliphatic sulfidesSulfonesHigh researchgate.net
Glacial acetic acidEthyl methyl sulfideEthyl methyl sulfone>90% google.com
Urea-hydrogen peroxide, phthalic anhydrideSubstituted sulfidesSulfones- organic-chemistry.org
Dendritic phosphomolybdate hybridSulfidesSulfoxides or Sulfones- mdpi.com
Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH)Alkyl and aryl sulfidesSulfonesExcellent rsc.org

Transition metal catalysts are frequently employed to activate oxidants like molecular oxygen for the conversion of sulfides to sulfones. tandfonline.com Catalysts such as Fe₂O₃, MnO₂, Cu(OH)₂, and Cu(OAc)₂ have been shown to be effective in the presence of isovaleraldehyde (B47997) under mild conditions, leading to moderate to high yields of sulfoxides and sulfones. tandfonline.com

Niobium carbide has been identified as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions yields the corresponding sulfoxides. organic-chemistry.org Both catalysts are recoverable and reusable. organic-chemistry.org

The catalytic activity of titanium (Ti) and hafnium (Hf) aminotriphenolate complexes in sulfide oxidation has been studied. nih.govacs.org Under identical conditions, Ti catalysts tend to favor the formation of sulfoxides, whereas Hf catalysts predominantly yield sulfones. nih.gov This difference in selectivity is attributed to steric factors of the sulfides, ligands, and oxidants, which influence the formation of different reaction intermediates. nih.govacs.org

A dual catalytic system employing an organoboron photocatalyst with nickel under white light irradiation has been developed for the cross-coupling of aryl bromides with sodium sulfinates to produce sulfones. mdpi.com

In an effort to develop more sustainable and environmentally friendly methods, organocatalytic and metal-free oxidation strategies have gained significant attention. organic-chemistry.orgthieme-connect.com

2,2,2-Trifluoroacetophenone has been utilized as an organocatalyst for the highly efficient and selective oxidation of sulfides to sulfoxides or sulfones using hydrogen peroxide as the oxidant. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The selectivity of the reaction is dependent on the specific reaction conditions. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com For instance, the presence of an aqueous buffer favors the formation of sulfoxides, while the addition of acetonitrile (B52724) shifts the reaction towards sulfones. organic-chemistry.org This method has been successfully applied to a wide range of aromatic, aliphatic, and benzyl (B1604629) sulfides, affording the corresponding sulfones in high yields. thieme-connect.com

Another metal-free approach involves the use of Selectfluor, which mediates the efficient oxidation of sulfides to sulfones at room temperature, using water as the oxygen source. organic-chemistry.org This method provides nearly quantitative yields. organic-chemistry.org

Aryl methyl sulfones can also be synthesized through a metal-free pathway involving the C-S bond formation between sulfonylhydrazides and dimethyl phosphite, catalyzed by sodium iodide. organic-chemistry.org

Aromatic Sulfonylation Reactions

Aromatic sulfonylation, particularly through Friedel-Crafts-type reactions, is a classical method for the synthesis of aryl sulfones. thieme-connect.com This approach involves the reaction of an aromatic compound with a sulfonylating agent, typically a sulfonyl chloride or sulfonic anhydride, in the presence of a Lewis acid catalyst. wikipedia.org

Methanesulfonic anhydride (Ms₂O) can be used for the methylsulfonylation of both activated and deactivated benzene (B151609) derivatives to form the corresponding sulfonates in satisfactory yields. wikipedia.org The reaction of arenes with sulfonamides in the presence of triflic anhydride provides an alternative route to aryl sulfones. thieme-connect.com

A one-pot synthesis of symmetrical and unsymmetrical diaryl sulfones can be achieved from arenes, a persulfate salt, trifluoromethanesulfonic acid (TfOH), and trifluoroacetic acid anhydride (TFAA). thieme-connect.com

Alkylation and Arylation of Sulfinate Salts

The alkylation and arylation of sulfinate salts (RSO₂Na) are versatile methods for the formation of sulfones. thieme-connect.comnih.gov Sulfinate salts are potent nucleophiles and can react with a variety of electrophiles. organic-chemistry.org

Alkylation of arenesulfinate salts with alkyl halides under phase-transfer catalysis conditions is a well-established method for sulfone synthesis. acs.org This reaction is generally high-yielding and applicable to a broad range of alkylating agents. thieme-connect.com However, the choice of alkylating agent and solvent can influence the outcome, with the potential for O-alkylation to form sulfinate esters as a competing side reaction. chemicalforums.com The use of softer alkylating agents like alkyl iodides tends to favor S-alkylation, leading to the desired sulfone. chemicalforums.com

The arylation of sulfinate salts can be achieved through cross-coupling reactions with aryl halides, aryl boronic acids, or diaryliodonium salts, often catalyzed by transition metals like palladium or copper. mdpi.comorganic-chemistry.org Palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides provides a mild and efficient route to unsymmetrical diaryl sulfones. organic-chemistry.org Similarly, copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts affords a wide range of alkylaryl and diaryl sulfones under ambient conditions. organic-chemistry.org

Aryl hydroxymethyl sulfones, which can be generated from aryl thianthrenium salts and sodium hydroxymethanesulfinate (Rongalite), serve as precursors to aryl sulfinates. These can then be used in subsequent reactions to form a variety of sulfonyl-containing compounds. nih.gov

A simple method for converting methyl sulfones to sulfinic acids involves alkylation with a benzylic halide followed by in-situ elimination. organic-chemistry.org

Addition Reactions to Unsaturated Carbon-Carbon Bonds (Alkenes and Alkynes)

The addition of sulfonyl radicals to unsaturated carbon-carbon bonds represents a valuable method for the formation of C-S bonds and the synthesis of sulfones. This approach often involves the generation of a sulfonyl radical, which then adds across an alkene or alkyne.

A common strategy involves the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes. This method proceeds through the formation of an arylsulfinate anion, which then undergoes a Michael addition to the alkene to furnish the corresponding alkyl aryl sulfone. mdpi.comorganic-chemistry.org The proposed mechanism for this transformation is depicted below:

Proposed Mechanism for the Formation of Alkyl Aryl Sulfones ``` [Image of the proposed mechanism for the formation of alkyl aryl sulfones]

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Source: Org. Lett. 2012, 14, 15, 3898-3901

nih.gov##### 2.2.1.2. Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of aryl sulfones. These methodologies often utilize aryl halides or arylboronic acids as starting materials.

A novel copper(I)-catalyzed synthesis of aryl methyl sulfones involves the reaction of aryl halides with dimethyl sulfoxide (DMSO) under an atmosphere of oxygen. I rsc.orgn this transformation, DMSO serves as both the methyl source and the sulfonyl group precursor. The reaction proceeds through copper-catalyzed aerobic oxidation and subsequent cleavage and formation of C-S bonds, tolerating a variety of functional groups on the aryl halide.

rsc.orgAnother significant copper-catalyzed approach is the coupling of arylboronic acids with sulfinate salts. This method allows for the synthesis of a wide range of alkyl-aryl, diaryl, and alkyl-heteroaryl sulfones in good yields.

acs.orgFurthermore, copper catalysis can be employed for the synthesis of masked (hetero)aryl sulfinates, which are versatile precursors to sulfones and other sulfonyl-containing compounds. F nih.govacs.orgcore.ac.ukor instance, the copper-catalyzed coupling of (hetero)aryl halides with sodium 1-methyl 3-sulfinopropanoate (SMOPS) provides β-ester sulfones. T nih.govacs.orgcore.ac.ukhese masked sulfinates can then be unmasked and functionalized in situ. T nih.govacs.orgcore.ac.ukhe reaction conditions are generally mild and base-free, and the use of a tert-butyl ester variant of the SMOPS reagent allows for the use of aryl bromides as substrates.

nih.govacs.orgcore.ac.ukTable 1: Examples of Copper-Catalyzed Synthesis of Aryl Sulfones

Aryl Precursor Sulfonyl Source Catalyst/Conditions Product Type Reference

Modern and Catalytic Synthetic Strategies

Carbon-Hydrogen (C-H) Functionalization Approaches

Direct C-H functionalization has revolutionized organic synthesis by offering a more atom- and step-economical way to form new bonds, bypassing the need for pre-functionalized starting materials. T researchgate.nethe synthesis of aryl sulfones has significantly benefited from this strategy.

Palladium-catalyzed C-H sulfonylation provides a direct route to aryl sulfones from simple arenes. These reactions can be directed by a functional group on the substrate to achieve high regioselectivity. For example, the use of a directing group can enable the functionalization of specific C-H bonds, even in complex molecules.

nih.govA notable example is a two-step C-H sulfination sequence that proceeds via site-selectively formed aryl thianthrenium salts. I nih.govresearchgate.netn this process, an operationally simple one-pot palladium-catalyzed protocol introduces the sulfonyl group using sodium hydroxymethanesulfinate (Rongalite) as a source of SO22-. T nih.govresearchgate.nethe resulting hydroxymethyl sulfone intermediate can then be converted to a variety of sulfonyl-containing compounds. T nih.govresearchgate.nethis method provides excellent control over the site of functionalization.

The general concept of directing group-assisted C-H activation is illustrated in the following schematic, which shows the coordination of the metal catalyst to the directing group, followed by C-H activation at a specific position.

General Scheme for Directing Group-Assisted C-H Functionalization

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Source: Adapted from various sources on C-H activation.

Multicomponent Reaction Sequences Incorporating Sulfonyl Moieties

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and molecular diversity. Several MCRs have been developed for the synthesis of sulfone-containing compounds.

A visible-light-induced one-pot synthesis of sulfonic esters has been developed through a multicomponent reaction of arylazo sulfones, an SO2 surrogate (DABSO), and various alcohols in the presence of a copper catalyst. T rsc.orghis method provides a wide range of sulfonic esters in high yields under mild conditions. The proposed mechanism involves the initial homolytic cleavage of the N-S bond of the arylazo sulfone to generate an aryl radical, which then reacts with the SO2 surrogate.

rsc.orgAnother example is a novel multicomponent reaction of arynes, β-keto sulfones, and Michael-type acceptors, which provides an efficient route to polysubstituted naphthols and naphthalenes. T nih.govhis tandem reaction is believed to proceed through a sequence of nucleophilic attack on the aryne, intramolecular nucleophilic substitution, Michael addition, and a final ring-closure-elimination process.

nih.govFurthermore, an electrochemical one-pot synthesis of enaminyl sulfonate esters has been established from the multicomponent reaction of simple alkylamines, sulfur dioxide, and alcohols. T acs.orghis method utilizes a quasidivided cell under constant current conditions and avoids the need for an additional supporting electrolyte.

acs.orgThese examples highlight the power of multicomponent reactions to rapidly construct complex molecules containing the sulfonyl group from simple and readily available starting materials.

Photoredox Catalysis in Sulfone Construction

The construction of the sulfone functional group, a key structural motif in numerous pharmaceuticals and materials, has been significantly advanced through the advent of photoredox catalysis. This approach utilizes visible light as an abundant and sustainable energy source to facilitate the formation of carbon-sulfur bonds under mild reaction conditions, often at ambient temperature. rsc.org The core principle involves a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive sulfonyl radicals from stable precursors. These radicals then participate in coupling reactions to form the desired sulfone products.

A prevalent strategy involves the generation of sulfonyl radicals from sulfinate salts (RSO₂Na) or sulfinic acids (RSO₂H). thieme-connect.com For instance, a transition-metal-free method for synthesizing unsymmetrical diaryl and alkyl aryl sulfones has been developed using eosin (B541160) Y, an organic dye, as the photoredox catalyst. rsc.org In this system, the eosin Y catalyst is excited by visible light and initiates a cross-coupling reaction between arenediazonium tetrafluoroborates and sodium sulfinates. The reaction proceeds smoothly in an aqueous acetonitrile solution at room temperature, highlighting the environmentally benign nature of this protocol. rsc.org This method can also be adapted into a one-pot, two-step process starting directly from anilines and sulfinate salts. rsc.org

Another innovative photoredox approach employs sulfone-substituted tetrazoles as precursors for sulfonyl radicals. acs.org Iridium-based photocatalysts, such as (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, are effective in activating these tetrazoles in the presence of a base like 4-(dimethylamino)pyridine (DMAP). The resulting sulfonyl radicals can be trapped by electron-deficient olefins, such as acrylates, to yield dialkyl sulfones. acs.org This method demonstrates high functional group tolerance, with various linear, branched, benzylic, and cyclic sulfonyl tetrazoles successfully participating in the coupling reaction. acs.org

The scope of radical precursors for photoredox-catalyzed sulfonylation has been expanded to include Katritzky salts (N-alkylpyridinium salts). These salts serve as effective alkyl radical precursors that can undergo a deaminative insertion of sulfur dioxide, facilitated by a photocatalyst. rsc.org This process generates alkylsulfonyl radicals, which can then couple to form diverse dialkyl sulfones in good to excellent yields. rsc.org

Dual catalytic systems combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, have also emerged as a powerful tool. Visible-light photoredox/nickel dual catalysis enables the cross-coupling of sulfinic acid salts with aryl iodides, providing another efficient route to aryl sulfones. nanomaterchem.com

The table below summarizes key findings from various photoredox-catalyzed sulfone synthesis studies.

PrecursorsPhotocatalystAdditives/Co-catalystProduct TypeKey Features
Arenediazonium tetrafluoroborates, Sodium sulfinatesEosin YNoneDiaryl/Alkyl aryl sulfonesTransition-metal-free, ambient temperature, aqueous media. rsc.org
Sulfone-substituted tetrazoles, Olefins(Ir[dF(CF₃)ppy]₂(dtbpy))PF₆DMAP, Cu(OAc)₂Dialkyl sulfonesGenerates sulfonyl radicals for coupling with electron-deficient olefins. acs.org
Katritzky salts, Sulfur dioxideNot specifiedNot specifiedDialkyl sulfonesDeaminative insertion of SO₂ to form alkylsulfonyl radicals. rsc.org
Aryl iodides, Sulfinic acid saltsNot specifiedNickel catalystAryl sulfonesDual photoredox/nickel catalysis for cross-coupling. nanomaterchem.com

Stereoselective Synthesis of Sulfone Derivatives

The synthesis of chiral sulfones, particularly where the stereocenter is directly attached to the sulfonyl group, is of paramount importance due to their prevalence in bioactive molecules and their utility as chiral building blocks in organic synthesis. researchgate.net Achieving high levels of stereoselectivity in the formation of these compounds is a significant challenge that has been addressed through various innovative strategies.

One major approach is the catalytic asymmetric synthesis , which involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. This includes methods such as asymmetric hydrogenation, cross-coupling reactions, and conjugate additions. researchgate.net For example, copper-catalyzed, ligand-free stereospecific C-S coupling reactions have been developed for the synthesis of highly enantiopure benzylic sulfones from aryl thiols and enantioenriched tertiary benzylic amines. mdpi.com

Substrate-controlled diastereoselective reactions represent another key strategy. In this approach, an existing chiral center within the substrate directs the stereochemical course of the reaction. A notable example is the hydroxyl-directed reduction of allylic sulfones. nih.gov The treatment of allylic 1,2- and 1,3-hydroxy phenyl sulfones with [Sm(H₂O)n]I₂ results in a highly regioselective and diastereoselective desulfonylation. The selectivity is attributed to the formation of a chelated organosamarium intermediate, where the hydroxyl group directs the subsequent intramolecular protonation, leading to the formation of chiral homoallylic alcohols with excellent stereocontrol. nih.gov

Furthermore, base-promoted cascade reactions have been employed for the stereoselective synthesis of complex cyclic sulfone structures. An efficient method for the stereoselective synthesis of cyclic β-ketosulfones has been reported using a KOH-promoted cascade transformation of sulfone-tethered alkynols. nih.gov This process proceeds through a sequence of isomerization and cyclization steps to yield the desired products with defined stereochemistry. nih.gov

The development of methods for synthesizing chiral sulfones is a rapidly evolving field, with strategies including:

Nucleophilic Substitution: Using chiral electrophiles or nucleophiles. researchgate.net

Hydrosulfonation: Asymmetric addition of S-H bonds across double or triple bonds. researchgate.net

Dynamic Kinetic Resolution: Converting a racemic mixture into a single enantiomer of the product. researchgate.net

Oxidation of Chiral Thioethers: A common method where a pre-existing chiral sulfide is oxidized to the corresponding sulfone, often with retention of configuration. researchgate.net

The table below highlights different approaches to the stereoselective synthesis of sulfone derivatives.

MethodReagents/CatalystSubstrate TypeKey Outcome
Substrate-controlled reduction[Sm(H₂O)n]I₂Allylic 1,2- and 1,3-hydroxy phenyl sulfonesRegio- and diastereoselective desulfonylation to form chiral homoallylic alcohols. nih.gov
Base-promoted cascadeKOHSulfone-tethered alkynolsStereoselective synthesis of cyclic β-ketosulfones. nih.gov
Stereospecific C-S couplingCopper catalystEnantioenriched tertiary benzylic amines, Aryl thiolsSynthesis of highly enantiopure benzylic thioethers and sulfones. mdpi.com
Asymmetric Synthesis StrategiesVarious chiral catalysts/reagentsAlkenes, Alkynes, Racemic sulfones, etc.Enantioselective formation of chiral sulfones via hydrogenation, cross-coupling, etc. researchgate.net

Electronic Influence of the Sulfonyl Group on Molecular Frameworks

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing moiety that significantly influences the electronic environment of molecular frameworks to which it is attached. researchgate.net This strong electron-withdrawing nature arises from the high electronegativity of the oxygen atoms and the sulfur atom, which is in a high oxidation state. The effect of the sulfonyl group is more pronounced than that of a carbonyl group, another common electron-withdrawing group. researchgate.net

The electronic influence of the sulfonyl group can be transmitted through both inductive and resonance effects. The inductive effect involves the polarization of sigma (σ) bonds along the molecular backbone, pulling electron density towards the sulfonyl group. This effect decreases with distance but can be substantial in close proximity to the group.

Resonance effects, specifically the involvement of sulfur's d-orbitals in π-bonding (pπ-dπ overlap), have been a subject of discussion. researchgate.net While the extent of d-orbital participation is debated, the sulfonyl group can delocalize adjacent negative charges, a key factor in the stabilization of α-sulfonyl carbanions. researchgate.netsiue.edu This stabilization is crucial for the reactivity of sulfones in various organic transformations. nih.gov The electron-withdrawing properties of the sulfonyl group make the α-protons acidic, facilitating their removal by a base to form a carbanion. wikipedia.org

The electronic nature of substituents on the aromatic ring of aryl sulfones, such as methyl o-ethylphenyl sulfone, can further modulate the electron-withdrawing strength of the sulfonyl group. Electron-donating groups can partially counteract the withdrawing effect, while additional electron-withdrawing groups enhance it. researchgate.net This modulation of electronic properties has significant implications for the reactivity of the sulfone in reactions such as nucleophilic aromatic substitution and the formation of carbanions.

Recent studies have also explored the cleavage of the C–S bond in aryl sulfones, a transformation that is influenced by the electronic nature of the sulfone. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for aryl sulfones, where the sulfone acts as a leaving group. The reactivity in these reactions is dependent on the electronic properties of the aryl sulfone, with more electron-deficient sulfones showing higher reactivity. chemrxiv.orgrsc.org

Table 1: Comparison of Electronic Effects of Sulfonyl and Carbonyl Groups
FeatureSulfonyl Group (–SO₂–)Carbonyl Group (–C=O–)
Electron-Withdrawing Strength StrongerWeaker
Inductive Effect Strong -I effectModerate -I effect
Resonance Effect Can stabilize adjacent negative charge, though the mechanism is debated.Strong -M (mesomeric) effect, delocalizes π electrons effectively.
Acidity of α-Protons Significantly increases acidity.Increases acidity.
Stabilization of Adjacent Carbanion Effective stabilization. siue.eduEffective stabilization through enolate formation.

α-Sulfonyl Carbanion Chemistry and Reactivity

The chemistry of α-sulfonyl carbanions is a cornerstone of organosulfur chemistry, providing a versatile platform for the formation of new carbon-carbon bonds. siue.edu These carbanions are readily generated by treating sulfones with a suitable base, owing to the acidifying effect of the sulfonyl group on the adjacent C-H bonds. wikipedia.org

The sulfonyl group is highly effective at stabilizing an adjacent carbanion. siue.edu This stabilization is attributed to a combination of inductive effects and the ability of the sulfur atom to accommodate the negative charge. The strong electron-withdrawing inductive effect of the two oxygen atoms polarizes the C-S bond, helping to delocalize the negative charge from the carbon atom. researchgate.net

Furthermore, the participation of sulfur's 3d orbitals in bonding, often described as pπ-dπ overlap, has been proposed as a significant stabilizing factor. researchgate.net In this model, the lone pair of the carbanion overlaps with the empty d-orbitals of the sulfur atom, delocalizing the negative charge over the entire sulfonyl group. While the exact contribution of d-orbital involvement is a subject of ongoing theoretical debate, it provides a useful model for understanding the enhanced stability of α-sulfonyl carbanions compared to carbanions stabilized by other functional groups. researchgate.netacs.org This stabilization makes α-sulfonyl carbanions less basic and more nucleophilic, allowing them to participate in a wide range of synthetic transformations. siue.edunih.gov

Stereoelectronic effects play a crucial role in determining the geometry and reactivity of α-sulfonyl carbanions. nih.gov These effects arise from the interaction of the carbanion's lone pair with the adjacent bonds of the sulfonyl group. The preferred conformation of an α-sulfonyl carbanion is one that maximizes stabilizing orbital interactions. wikipedia.org

Computational studies and experimental evidence suggest that α-sulfonyl carbanions often adopt a pyramidal geometry rather than a planar one. siue.eduacs.org The barrier to inversion for these pyramidal carbanions can be significant, leading to the possibility of stereoselective reactions. The orientation of the carbanionic lone pair with respect to the C-S and S-O bonds is critical. A conformation where the lone pair is anti-periplanar to one of the S-O bonds is often favored, as this allows for a stabilizing n(C) -> σ*(S-O) hyperconjugative interaction. nih.gov

These stereoelectronic considerations have important implications for the stereochemical outcome of reactions involving α-sulfonyl carbanions. For example, in alkylation reactions, the incoming electrophile will approach from the side opposite to the bulky sulfonyl group, and the stereochemistry of the product will be influenced by the preferred conformation of the carbanion intermediate.

Table 2: Factors Influencing α-Sulfonyl Carbanion Stability and Geometry
FactorInfluence on StabilityInfluence on Geometry
Inductive Effect Major stabilizing factor due to electron withdrawal by the SO₂ group. researchgate.netContributes to the overall electronic environment but is not the primary determinant of geometry.
pπ-dπ Overlap Proposed mechanism for delocalization and stabilization of the negative charge. researchgate.netFavors specific orientations for optimal orbital overlap.
Hyperconjugation Stabilizing n(C) -> σ*(S-O) interactions are significant. nih.govDictates the preferred pyramidal geometry and rotational barriers.
Steric Effects Bulky groups on the carbon or sulfur can influence conformational preferences.Can influence the approach of electrophiles and the stereochemical outcome of reactions.

Named Reactions and Rearrangements Involving Sulfone Intermediates

The unique reactivity of sulfones and their corresponding carbanions has led to their central role in several important named reactions in organic synthesis.

The Ramberg–Bäcklund rearrangement is a classic organic reaction that converts an α-halo sulfone into an alkene upon treatment with a base. wikipedia.orgorganic-chemistry.orgsynarchive.com The reaction proceeds through the formation of an α-sulfonyl carbanion, which then undergoes an intramolecular nucleophilic displacement of the adjacent halide to form a transient three-membered cyclic sulfone, known as an episulfone. wikipedia.org This episulfone intermediate is unstable and spontaneously extrudes sulfur dioxide (SO₂) to yield the final alkene product. wikipedia.orgorganic-chemistry.org

A key advantage of the Ramberg–Bäcklund reaction is that the position of the newly formed double bond is unambiguously determined by the location of the sulfonyl group and the halogen in the starting material, preventing unwanted isomerizations. organicreactions.org The reaction is applicable to a wide range of substrates, including those that lead to the formation of strained cyclic alkenes. organicreactions.org

Modifications to the classical Ramberg–Bäcklund reaction have been developed to improve its efficiency and scope. For instance, the in situ generation of the α-halo sulfone from a sulfone allows for a one-pot procedure, avoiding the isolation of the potentially unstable halogenated intermediate. organic-chemistry.org

Mechanism of the Ramberg-Bäcklund Rearrangement:

Deprotonation: A base abstracts an acidic α-proton from the sulfone, forming an α-sulfonyl carbanion. wikipedia.org

Intramolecular Cyclization: The carbanion displaces the adjacent halide in an intramolecular SN2 reaction to form a three-membered episulfone intermediate. organic-chemistry.org

Sulfur Dioxide Extrusion: The unstable episulfone decomposes, releasing sulfur dioxide and forming the alkene. This step is considered a concerted cheletropic extrusion. wikipedia.org

The Julia–Lythgoe olefination is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes. wikipedia.orgchem-station.com The classical version of this reaction involves the reaction of a phenyl sulfone with an aldehyde or ketone to form a β-hydroxy sulfone. This intermediate is then typically acylated, followed by reductive elimination using a reducing agent like sodium amalgam or samarium(II) iodide to furnish the alkene. wikipedia.orgresearchgate.net

The reaction proceeds via the formation of a lithiated sulfone (an α-sulfonyl carbanion), which acts as the nucleophile. chem-station.com A significant advantage of the Julia–Lythgoe olefination is its high E-selectivity, which is generally independent of the stereochemistry of the β-hydroxy sulfone intermediate. mdpi.com

Contemporary adaptations of the Julia olefination have been developed to overcome some of the limitations of the classical procedure, such as the use of toxic mercury-based reducing agents and the multi-step nature of the process. The most notable of these is the Julia–Kocienski olefination , which utilizes a heteroaryl sulfone, often a benzothiazolyl (BT) or a phenyltetrazolyl (PT) sulfone. chem-station.commdpi.com In this one-pot modification, the intermediate β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement followed by elimination to directly afford the alkene, circumventing the need for a separate reduction step. mdpi.com This modification often exhibits excellent E-selectivity and has a broad substrate scope. chem-station.com

Table 3: Comparison of Julia-Lythgoe and Julia-Kocienski Olefinations
FeatureJulia-Lythgoe OlefinationJulia-Kocienski Olefination
Sulfone Reagent Phenyl sulfones wikipedia.orgHeteroaryl sulfones (e.g., BT-sulfones, PT-sulfones) chem-station.com
Key Intermediate β-Acyloxy sulfone wikipedia.orgβ-Alkoxy heteroaryl sulfone mdpi.com
Elimination Step Reductive elimination (e.g., Na/Hg, SmI₂) wikipedia.orgSpontaneous Smiles rearrangement and elimination mdpi.com
Procedure Typically a two-step process (acylation and reduction)Often a one-pot procedure
Stereoselectivity High E-selectivity mdpi.comHigh E-selectivity chem-station.com

Horner-Emmons Olefination Utilizing Sulfonyl Phosphonates

The Horner-Wadsworth-Emmons reaction can be adapted to synthesize vinyl sulfones by utilizing sulfonyl-substituted phosphonates. nih.govchemicalforums.comorganic-chemistry.org These specialized phosphonate (B1237965) reagents, such as diethyl ((phenylsulfonyl)methyl)phosphonate, allow for the introduction of a sulfonyl group into the resulting alkene. chemicalforums.com The reaction proceeds through the typical HWE mechanism, where the sulfonyl-stabilized phosphonate carbanion attacks an aldehyde or ketone. nrochemistry.comwikipedia.org

The use of sulfonyl phosphonates has been documented in various syntheses. For instance, diethyl ((phenylsulfonyl)methyl)phosphonate can be alkylated at the α-carbon before being subjected to the HWE reaction conditions. chemicalforums.com This approach has been used with alkyl halides like methyl iodide and benzyl halides. chemicalforums.com However, alkylation with secondary alkyl halides has been reported to be unsuccessful. chemicalforums.com

An interesting application of this methodology is the synthesis of γ-hydroxy vinyl sulfones. This is achieved through a sequence involving the aminooxylation of an aldehyde, followed by a Horner-Wadsworth-Emmons olefination to form the vinyl sulfone. nih.gov The resulting γ-hydroxy vinyl sulfones can be further functionalized, for example, by converting them into γ-azido vinyl sulfones. nih.gov

While the standard HWE reaction with stabilized phosphonates typically yields E-alkenes, modifications have been developed to achieve Z-selectivity. The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups (like trifluoroethyl) under specific conditions (KHMDS and 18-crown-6 (B118740) in THF) to favor the formation of Z-alkenes. wikipedia.org This is attributed to the accelerated elimination of the oxaphosphetane intermediate. wikipedia.org

Table 1: Examples of Horner-Emmons Olefination Utilizing Sulfonyl Phosphonates

Phosphonate ReagentCarbonyl CompoundProductKey Features
Diethyl ((phenylsulfonyl)methyl)phosphonateAldehyde/KetoneVinyl sulfoneGeneral synthesis of vinyl sulfones. chemicalforums.com
α-Alkylated Diethyl ((phenylsulfonyl)methyl)phosphonateAldehydeSubstituted vinyl sulfoneAllows for substitution at the α-carbon of the vinyl sulfone. chemicalforums.com
DiphenylphosphorylmethanesulfonamideAldehydeVinyl sulfonamideSynthesis of vinyl sulfonamides, which are of interest in medicinal chemistry. organic-chemistry.org
Phosphonate with γ-aminooxy groupAldehydeγ-Hydroxy vinyl sulfoneSequential reaction for the synthesis of functionalized vinyl sulfones. nih.gov

Reactivity of Unsaturated Sulfones (e.g., Vinyl Sulfones)

Unsaturated sulfones, particularly vinyl sulfones, are versatile intermediates in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which activates the double bond for various transformations. nih.govtandfonline.comchempedia.info

Nucleophilic Conjugate (Michael) Addition Reactions

Vinyl sulfones are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. nih.govtandfonline.com This reactivity is attributed to the strong electron-withdrawing capacity of the sulfonyl group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. researchgate.net

A variety of nucleophiles, including both "soft" and "hard" nucleophiles, can participate in these reactions. tandfonline.comtandfonline.com For example, the conjugate addition of oxygen-based nucleophiles, such as methoxide, to vinyl sulfones has been reported to proceed in good yield. tandfonline.com Similarly, nitrogen and carbon nucleophiles are commonly employed. nih.govmdpi.com

The scope of the Michael addition to vinyl sulfones is broad. For instance, α-substituted α-cyanoacetates have been shown to add to phenyl vinyl sulfone in the presence of a cinchona alkaloid-based catalyst, leading to the formation of adducts with a quaternary stereocenter in high enantioselectivity. nih.gov The electrophilicity of the vinyl sulfone can be tuned by introducing electron-withdrawing substituents on the phenyl ring, which can accelerate the reaction. nih.gov

In some cases, the conjugate addition can be followed by further transformations. For example, treatment of vinyl sulfones under Weitz-Scheffer epoxidation conditions leads to the formation of β-hydroxy sulfones, which are formed via the reduction of an initially formed β-hydroperoxide adduct. tandfonline.com

Table 2: Examples of Nucleophilic Conjugate Addition to Vinyl Sulfones

Vinyl SulfoneNucleophileProductCatalyst/Conditions
Phenyl vinyl sulfoneα-Aryl-α-cyanoacetate1,4-adduct with quaternary stereocenterCinchona alkaloid-based catalyst
Vinyl sulfoneMethoxideβ-Methoxy sulfone-
Vinyl sulfoneOxygen nucleophileβ-Hydroxy sulfoneWeitz-Scheffer epoxidation conditions
Vinyl-substituted pyrimidineSodium methanesulfinateEthyl methyl sulfone derivativeAcidic conditions

Cycloaddition Chemistry (Diels-Alder, [2+2], [3+2] Cycloadditions)

Vinyl sulfones are highly effective dienophiles in Diels-Alder reactions due to the electron-withdrawing sulfonyl group, which lowers the energy of the LUMO of the double bond. chempedia.infonih.gov This allows them to react with a variety of dienes to form cyclohexene (B86901) derivatives. chempedia.info The resulting adducts can be further manipulated, and the sulfonyl group can be removed if desired, making vinyl sulfones useful as acetylene (B1199291) or ethylene (B1197577) synthons in these cycloadditions. chempedia.info

The Diels-Alder reaction of vinyl sulfones has been utilized in the total synthesis of natural products. For instance, an intramolecular Diels-Alder reaction of a vinyl sulfone was a key step in the synthesis of (±)-cavicularin. nih.govsigmaaldrich.com The substitution pattern on the vinyl sulfone was crucial for controlling the regiochemistry of the cycloaddition cascade. nih.govsigmaaldrich.com

Beyond the Diels-Alder reaction, vinyl sulfones and related unsaturated sulfones can participate in other cycloadditions. For example, acetylenic sulfones have been employed in visible light-mediated [3+2] cycloaddition reactions with vinylcyclopropanes to generate highly substituted cyclopentanes. uni-mainz.denih.govnih.gov In these reactions, the sulfonyl group again plays a key role in activating the alkyne for the cycloaddition. nih.gov Palladium-catalyzed [3+2] cycloaddition reactions using in situ generated sulfone-trimethylenemethane (TMM) species have also been developed to construct chiral cyclopentyl sulfones with high regio-, diastereo-, and enantioselectivity. nih.gov

Thermolysis of thiete 1,1-dioxides generates vinyl sulfene (B1252967) intermediates, which can be trapped in [4+2] cycloaddition reactions with dienophiles like norbornenes. researchgate.net

Nucleophilic Vinylic Substitution (SNV) Pathways

Nucleophilic vinylic substitution (SNV) is a significant reaction pathway for activated vinyl systems, including those bearing a sulfonyl group. acs.org In an SNV reaction, a leaving group on a vinylic carbon is replaced by a nucleophile. acs.org The most common mechanism for SNV reactions on electron-deficient alkenes is the addition-elimination pathway. acs.org

In this mechanism, the nucleophile first adds to the carbon-carbon double bond to form a carbanionic intermediate. acs.org This initial addition is facilitated by the electron-withdrawing activating group, such as a sulfonyl group. Subsequently, the leaving group is eliminated from the intermediate to regenerate the double bond, resulting in the net substitution product. acs.org

The stereochemical outcome of the reaction, whether retention or inversion of configuration, depends on the relative rates of bond rotation in the carbanionic intermediate and the expulsion of the leaving group. acs.org Retention of stereochemistry is often observed when the intermediate's internal rotation is slower than the departure of the leaving group. acs.org

The SNV reaction has broad synthetic utility, enabling the formation of various substituted alkenes, including vinyl ethers and enamines. acs.org The reactivity and mechanistic pathway can be influenced by several factors, including the nature of the substituents, the nucleophile, the leaving group, and the solvent. acs.org

Sulfonyl Group as a Leaving Group in Organic Transformations

The sulfonyl group, particularly in the form of sulfonate esters (e.g., tosylates, mesylates, triflates), is an excellent leaving group in nucleophilic substitution and elimination reactions. chem-station.comnih.govpearson.com This is due to the ability of the sulfonate anion to stabilize the negative charge through resonance.

Sulfinate Anion Extrusion Processes

The extrusion of a sulfinate anion is a key step in several important organic transformations, most notably the Julia-Kocienski olefination. researchgate.netalfa-chemistry.comnih.gov This reaction is a modified version of the Julia-Lythgoe olefination and provides a powerful method for the synthesis of alkenes, often with high E-selectivity. researchgate.netwikipedia.orgorganic-chemistry.org

In the Julia-Kocienski olefination, a carbanion stabilized by a heteroaryl sulfone (such as a benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfone) adds to an aldehyde or ketone to form a β-alkoxy sulfone adduct. researchgate.netalfa-chemistry.com This adduct can then undergo a spontaneous Smiles rearrangement, which involves the migration of the heteroaryl group from the sulfur to the oxygen atom. researchgate.netalfa-chemistry.com The resulting intermediate then eliminates sulfur dioxide and an aryloxy anion to form the alkene product. alfa-chemistry.com The high E-selectivity observed in many Julia-Kocienski olefinations is a result of the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene. wikipedia.org

The extrusion of a sulfinate anion is not limited to olefination reactions. It is also a key step in the Ramberg-Bäcklund reaction, where an α-halo sulfone is treated with a base to form an alkene via an episulfone intermediate. The episulfone then decomposes with the extrusion of sulfur dioxide.

Metal-Free Arylation Reactions Facilitated by Sulfonyl Leaving Groups

The sulfonyl group, traditionally considered a robust and electron-withdrawing moiety, can also function as an effective leaving group in metal-free arylation reactions. This reactivity is particularly significant in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. In the context of this compound analogues, the sulfonyl group can be displaced by a nucleophilic arene, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of the sulfonyl group as a nucleofuge in such reactions is influenced by the electronic nature of the aromatic ring to which it is attached and the reaction conditions employed.

The reactivity of aryl sulfones as electrophiles in SNAr reactions is enhanced by the presence of strong electron-withdrawing groups on the aryl ring, which stabilize the intermediate Meisenheimer complex. For analogues of this compound, the inherent electron-withdrawing nature of the sulfonyl group itself contributes to the activation of the aromatic ring towards nucleophilic attack.

Recent methodologies have demonstrated the utility of diaryliodonium salts in promoting the metal-free arylation of various nucleophiles, including arenesulfinates, to form diaryl sulfones. organic-chemistry.org Conversely, the cleavage of the C-SO₂ bond in aryl sulfones to achieve arylation is also a known transformation. For instance, in the presence of a strong base, diarylmethyl p-tolyl sulfones have been shown to undergo arylation with aryl zinc reagents in a transition-metal-free manner. acs.orgnih.gov This proceeds via an in situ generated o-quinone methide intermediate. While not a direct SNAr displacement of the sulfonyl group, it highlights a metal-free pathway where the sulfone is a key activating group that is ultimately eliminated.

A general representation of a metal-free arylation where an aryl sulfone acts as the electrophile is depicted below:

Table 1: Representative Metal-Free Arylation Utilizing a Sulfonyl Leaving Group

ElectrophileNucleophileConditionsProductRef.
Activated Aryl SulfoneAreneBaseBiaryl acs.orgnih.gov
Diarylmethyl p-tolyl sulfoneAryl Zinc ReagentTHFTriarylmethane acs.orgnih.gov

The mechanism of a direct SNAr reaction involves the attack of the nucleophilic arene on the carbon atom bearing the sulfonyl group, forming a negatively charged intermediate (Meisenheimer complex). Subsequent departure of the sulfinate anion restores aromaticity and yields the biaryl product. The kinetics of such reactions for nitro-substituted phenyl sulfones have been studied, confirming the feasibility of the sulfonyl group as a leaving group. rsc.org

Dearomatization Reactions of Aryl Sulfones

Dearomatization reactions represent a powerful strategy for the synthesis of three-dimensional molecular architectures from flat, aromatic precursors. While aryl sulfones are generally stable aromatic compounds, their dearomatization can be achieved under specific reaction conditions, often leveraging the electronic properties of the sulfonyl group. The sulfonyl group can act as an activating group for dearomatization by stabilizing anionic intermediates or by participating in rearrangement processes.

One approach to the dearomatization of arenes involves the addition of a nucleophile to the aromatic ring. For arenes bearing a sulfonyl group, this addition can be facilitated, and the resulting dearomatized intermediate can be trapped. Although direct dearomatization of simple aryl sulfones is not extensively documented, related transformations of aryl sulfoxides provide mechanistic insights. For example, the dearomatization of aryl sulfoxides has been achieved using a rearrangement/addition protocol, where the sulfoxide is activated and then undergoes a rsc.orgrsc.org-rearrangement to form a dearomatized intermediate. nih.govnih.gov

In the context of this compound analogues, dearomatization could be envisioned through several pathways. Photochemical methods, for instance, have emerged as a potent tool for the dearomatization of heteroaromatics and can be extended to carbocyclic arenes. rsc.org Light-induced processes can generate excited states with altered reactivity, enabling additions or rearrangements that lead to dearomatized products.

Furthermore, dearomatization can be a consequence of intramolecular cyclization. If an analogue of this compound possesses a suitable tethered nucleophile, an intramolecular addition to the sulfone-bearing aromatic ring could lead to a spirocyclic dearomatized product. The sulfone group would play a crucial role in stabilizing the anionic intermediate formed upon cyclization.

A hypothetical dearomatization reaction of a functionalized aryl sulfone is presented below:

Table 2: Conceptual Dearomatization of a Functionalized Aryl Sulfone

Aryl Sulfone SubstrateReagent/ConditionsIntermediateProduct Type
Aryl sulfone with tethered nucleophileBaseSpirocyclic anionic intermediateDearomatized spirocycle
Aryl sulfonePhotochemical activation, NucleophileExcited state/radical ionDearomatized adduct

Recent advances have highlighted the dearomatization of nonactivated arenes, sometimes involving a sulfone moiety to facilitate the process. rsc.orgillinois.edursc.org For example, a sulfone group can stabilize a phenoxonium intermediate, which then undergoes cycloaddition with a dipolarophile, resulting in a dearomatized product. rsc.org

Unconventional Reactivity Patterns of Sulfonyl Compounds

Beyond their classical roles as stable electron-withdrawing groups or leaving groups, sulfonyl compounds, including analogues of this compound, can exhibit a range of unconventional reactivity patterns. These reactions often involve the cleavage of the typically robust carbon-sulfur bond under specific catalytic or photochemical conditions, leading to novel synthetic transformations.

One notable example is the desulfonylative functionalization of aryl sulfones, where the C(sp²)–SO₂ bond is cleaved. This has been achieved using transition-metal catalysis, particularly with nickel, to effect cross-coupling reactions. mdpi.comacs.org For instance, nickel-catalyzed reductive cross-coupling of aryl sulfones with aryl bromides allows for the formation of biaryl compounds through a process that involves the selective cleavage of the C–SO₂ bond. acs.org Mechanistic studies have identified Ar–Ni(II)–SO₂R complexes as key intermediates in these transformations. acs.org

Radical-mediated reactions also provide a pathway to unconventional reactivity. Arylazo sulfones, for example, can serve as precursors to aryl radicals under visible light irradiation, even in the absence of a photocatalyst. researchgate.netrsc.org This allows for the arylation of various substrates. While not a direct reaction of an aryl sulfone, it demonstrates how the sulfonyl group can be part of a larger functional group that facilitates radical generation and subsequent C-C or C-heteroatom bond formation.

Furthermore, intramolecular reactions can facilitate otherwise difficult C–S bond cleavage. An intriguing example involves allylic aryl sulfones with an ortho-stannyl substituent. Upon generation of a stannyl (B1234572) radical, intramolecular attack on the sulfone group leads to homolytic cleavage of the C–S bond, generating an allyl radical. nih.gov This represents an alkylative desulfonylation reaction. For an analogue like this compound, a strategically placed ortho-substituent could potentially facilitate a similar intramolecularly-induced C–S bond cleavage.

The table below summarizes some of these unconventional reaction types.

Table 3: Examples of Unconventional Reactivity of Aryl Sulfones

Reaction TypeAryl Sulfone AnalogueReagents/ConditionsKey TransformationRef.
Desulfonylative Cross-CouplingAryl trifluoromethyl sulfoneAryl bromide, Ni catalyst, reductantC(sp²)–SO₂ cleavage, C-C bond formation acs.org
Intramolecular Radical-Induced Cleavageo-Stannyl substituted aryl sulfoneRadical initiator (AIBN), Bu₃SnHIntramolecular attack of stannyl radical, C–S bond homolysis nih.gov
Photoinduced C–S Bond CleavageAryl thianthrenium salt (derived from arene)UV lightC–S bond cleavage to form aryl radical nih.gov

These examples underscore the versatility of the sulfonyl group, which, under the appropriate conditions, can participate in a variety of transformations beyond its traditional reactivity, opening up new avenues for the synthesis of complex molecules from aryl sulfone precursors.

Spectroscopic Characterization and Structural Elucidation of Methyl O Ethylphenyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, a complete and unambiguous assignment of all atoms in the Methyl o-ethylphenyl sulfone molecule can be achieved.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the three primary components of the molecule: the methyl group of the sulfone, the ethyl group, and the four protons on the ortho-disubstituted aromatic ring.

The methyl protons attached to the sulfonyl group (-SO₂CH₃) are expected to appear as a sharp singlet, deshielded by the electronegative sulfone group, in the range of δ 3.0-3.5 ppm.

The ethyl group protons will present as a characteristic quartet and triplet. The methylene protons (-CH₂CH₃), being adjacent to the aromatic ring, will appear as a quartet around δ 2.6-2.9 ppm due to coupling with the neighboring methyl protons. These methyl protons (-CH₂CH₃) will, in turn, appear as a triplet at approximately δ 1.2-1.4 ppm.

The aromatic region, between δ 7.0 and 8.0 ppm, will display a more complex pattern of multiplets for the four protons on the benzene (B151609) ring. The proton ortho to the strongly electron-withdrawing sulfonyl group is expected to be the most deshielded (furthest downfield), while the other three protons will have slightly different chemical shifts due to their relative positions to both the ethyl and sulfonyl substituents.

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H's7.2 – 8.0MultipletN/A
-SO₂CH₃3.0 – 3.5SingletN/A
-CH₂CH₃2.6 – 2.9Quartet~7.5
-CH₂CH₃1.2 – 1.4Triplet~7.5

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals, corresponding to each unique carbon atom in the molecule.

The aromatic region will show six signals. Two of these will be quaternary carbons: the ipso-carbon attached to the sulfonyl group (predicted to be significantly downfield) and the ipso-carbon attached to the ethyl group. The remaining four signals will correspond to the protonated aromatic carbons.

The aliphatic region will contain three signals. The carbon of the methyl sulfone group (-SO₂CH₃) is expected in the δ 40-45 ppm range. The ethyl group will show two signals: one for the methylene carbon (-CH₂) and one for the terminal methyl carbon (-CH₃).

Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic C-SO₂ (ipso)138 – 142
Aromatic C-CH₂CH₃ (ipso)142 – 146
Aromatic CH's125 – 135
-SO₂CH₃40 – 45
-CH₂CH₃25 – 30
-CH₂CH₃14 – 18

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the cross-peak between the methylene quartet and the methyl triplet of the ethyl group, as well as correlations between adjacent protons on the aromatic ring, helping to delineate their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals for the sulfone methyl, ethyl methylene, ethyl methyl, and the four aromatic C-H groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. Expected key correlations would include a cross-peak from the methyl sulfone protons to the aromatic ipso-carbon (C-SO₂), and from the ethyl methylene protons to the aromatic ipso-carbon (C-CH₂CH₃), confirming the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the sulfone group.

The most prominent features are the two strong stretching vibrations of the S=O bonds. The asymmetric stretch typically appears in the 1350–1300 cm⁻¹ region, while the symmetric stretch is found in the 1160–1120 cm⁻¹ range. Other expected absorptions include C-H stretching vibrations for the aromatic ring (just above 3000 cm⁻¹) and the aliphatic methyl and ethyl groups (just below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1600–1450 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 – 3000Medium
Aliphatic C-HStretching3000 – 2850Medium
Aromatic C=CStretching1600 – 1450Medium-Weak
SO₂ (Sulfone)Asymmetric Stretching1350 – 1300Strong
SO₂ (Sulfone)Symmetric Stretching1160 – 1120Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization. For this compound (C₉H₁₂O₂S), the exact molecular weight is 184.0558 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 184. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for aryl sulfones include cleavage of the sulfur-carbon bonds.

Loss of a methyl radical (•CH₃) would yield a fragment at m/z 169 [M-15]⁺.

Cleavage of the aryl-sulfur bond could produce an o-ethylphenyl cation at m/z 105.

Cleavage can also result in a methylsulfonyl cation ([CH₃SO₂]⁺) at m/z 79.

Rearrangements involving the loss of sulfur dioxide (SO₂) are also possible, leading to further fragmentation pathways.

m/zPredicted Fragment IonOrigin
184[C₉H₁₂O₂S]⁺˙Molecular Ion (M⁺˙)
169[M - CH₃]⁺Loss of a methyl radical
105[C₈H₉]⁺o-ethylphenyl cation
79[CH₃SO₂]⁺Methylsulfonyl cation

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not available, its solid-state architecture can be predicted based on known structures of related aryl sulfones. researchgate.netst-andrews.ac.uk X-ray crystallography would reveal the precise bond lengths, bond angles, and intermolecular interactions in the crystalline state.

The geometry around the sulfur atom is expected to be tetrahedral. The O-S-O bond angle in aryl sulfones typically ranges from 117° to 121°, while the C-S-C bond angle is generally smaller, in the range of 101° to 107°. st-andrews.ac.uk The sulfur-oxygen double bonds (S=O) are short, typically between 1.39 Å and 1.46 Å, and the sulfur-carbon (S-C) single bonds are in the range of 1.74 Å to 1.79 Å. researchgate.netst-andrews.ac.uk The crystal packing would likely be governed by weak intermolecular forces, such as C-H···O hydrogen bonds involving the sulfone oxygen atoms and protons from the aromatic ring or alkyl groups, which would organize the molecules into a stable three-dimensional lattice.

ParameterTypical Value for Aryl Sulfones
S=O Bond Length1.39 – 1.46 Å
S-C Bond Length1.74 – 1.79 Å
O-S-O Bond Angle117 – 121°
C-S-C Bond Angle101 – 107°

Complementary Spectroscopic and Diffraction Methods

While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide foundational structural information, a comprehensive characterization of this compound is achieved by integrating data from other powerful analytical techniques. Mass spectrometry, ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction offer complementary insights into the molecule's mass, electronic properties, and precise three-dimensional architecture, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features. For this compound (C9H12O2S, Molecular Weight: 184.25 g/mol ), electron impact (EI) ionization would be expected to produce a distinct molecular ion peak (M•+) at m/z 184.

The fragmentation of aryl sulfones under EI conditions is well-documented and typically involves cleavage of the carbon-sulfur and sulfur-oxygen bonds. The molecular ions of such compounds are often unstable nih.gov. Key fragmentation pathways for this compound would likely include:

Loss of the methyl group: Cleavage of the S–CH3 bond would result in a fragment ion at m/z 169 [M-15]+.

Loss of the ethyl group: Benzylic cleavage of the ethyl group from the aromatic ring could lead to a fragment at m/z 155 [M-29]+.

Formation of arylsulfonyl cation: Cleavage of the S-C(aryl) bond is common, potentially leading to the formation of the o-ethylphenyl radical and the CH3SO2+ cation at m/z 79. Conversely, the formation of the o-ethylphenylsulfonyl cation [C8H9SO2]+ would be observed at m/z 169.

Loss of sulfur dioxide (SO2): A common rearrangement and fragmentation pathway in sulfones is the elimination of SO2 (64 Da), which would lead to a significant ion at m/z 120 [M-64]+•, corresponding to the biphenyl radical cation nih.gov.

Aromatic fragments: Cleavage can also yield the o-ethylphenyl cation [C8H9]+ at m/z 105.

These expected fragmentation patterns are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Daltons) Proposed Fragment Ion Formula Notes
184 [M]•+ [C9H12O2S]•+ Molecular Ion
169 [M - CH3]+ [C8H9O2S]+ Loss of the methyl group
155 [M - C2H5]+ [C7H7O2S]+ Loss of the ethyl group
120 [M - SO2]•+ [C9H12]•+ Loss of sulfur dioxide
105 [C8H9]+ [C8H9]+ o-Ethylphenyl cation
79 [CH3SO2]+ [CH3O2S]+ Methanesulfonyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the primary chromophore is the substituted benzene ring.

The sulfone group itself does not absorb significantly in the near-UV region (above 220 nm), but it can act as an auxochrome, subtly modifying the absorption characteristics of the benzene ring. The spectrum is expected to be dominated by π → π* transitions of the aromatic system.

For substituted benzenes, two primary absorption bands are typically observed:

The E2-band (a π → π* transition) typically appears around 200-230 nm.

The B-band (also a π → π* transition, but symmetry-forbidden and thus weaker) appears at longer wavelengths, typically around 250-280 nm, and often displays fine vibrational structure.

Oxidation of sulfides to sulfones can result in blue-shifted (hypsochromic) absorptions researchgate.net. For comparison, the UV spectrum of the parent compound, Methyl phenyl sulfone, shows absorption maxima at approximately 217 nm, 259 nm, 265 nm, and 272 nm. The presence of the ortho-ethyl group on the phenyl ring in this compound is expected to cause a slight red shift (bathochromic shift) of these bands due to its electron-donating (hyperconjugative) effect.

Table 2: Expected UV-Vis Absorption Data for this compound

Absorption Band Expected λmax (nm) Type of Transition Chromophore
E2-band ~220 - 235 nm π → π* Substituted Benzene Ring

X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

Key structural features expected for this compound, based on data from similar compounds, are:

S=O Bond Lengths: The sulfur-oxygen double bonds are expected to be in the range of 1.39 Å to 1.46 Å st-andrews.ac.ukresearchgate.net.

S-C Bond Lengths: The sulfur-carbon bond distances are typically between 1.74 Å and 1.79 Å. Studies have shown that when the sulfur atom is bonded to an alkyl group, the S-C(alkyl) bond is slightly longer than the S-C(aryl) bond st-andrews.ac.ukresearchgate.net.

Bond Angles: The O–S–O bond angle is generally larger than the tetrahedral ideal of 109.5°, typically falling between 116° and 121° st-andrews.ac.ukresearchgate.net. The C–S–C bond angle is typically smaller, ranging from 101° to 107° st-andrews.ac.ukresearchgate.net.

Molecular Packing: In the crystal lattice, the packing would likely be influenced by weak intermolecular interactions, such as C–H···O hydrogen bonds involving the sulfone oxygen atoms and hydrogen atoms from the methyl, ethyl, and aryl groups st-andrews.ac.uk.

Table 3: Predicted X-ray Crystallographic Parameters for this compound

Parameter Expected Value Source of Typical Values
S=O Bond Length 1.39 - 1.46 Å st-andrews.ac.ukresearchgate.net
S-C(aryl) Bond Length ~1.75 - 1.77 Å st-andrews.ac.ukresearchgate.net
S-C(methyl) Bond Length ~1.76 - 1.79 Å st-andrews.ac.ukresearchgate.net
O-S-O Bond Angle 116° - 121° st-andrews.ac.ukresearchgate.net

Computational and Theoretical Investigations on o-Ethylphenyl Methyl Sulfone: A Review of Available Data

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific computational and theoretical studies focused solely on the chemical compound o-ethylphenyl methyl sulfone. Therefore, a detailed, scientifically accurate article structured around the requested in-depth outline cannot be generated at this time.

While computational chemistry is a powerful tool for investigating molecular properties, its application to every chemical compound is not exhaustive, and many molecules have not been the subject of dedicated, published research. The specific nature of the user's request—focusing on detailed analyses such as Density Functional Theory (DFT) calculations, reaction mechanisms, transition states, and various spectroscopic and thermodynamic profiles for o-ethylphenyl methyl sulfone—necessitates the existence of such dedicated studies.

Computational and Theoretical Investigations on O Ethylphenyl Methyl Sulfone Structures and Reactivity

Molecular Dynamics Simulations in Mechanistic Studies:No molecular dynamics simulation studies focused on the mechanistic pathways of o-ethylphenyl methyl sulfone were identified.

Although studies on related compounds such as ethyl methyl sulfone and other phenyl sulfones exist, extrapolating this data to o-ethylphenyl methyl sulfone would not meet the standards of scientific accuracy and would violate the strict adherence to the provided outline for the specified compound.

In the interest of providing accurate and reliable information, this article cannot be generated until specific computational and theoretical research on o-ethylphenyl methyl sulfone becomes publicly available.

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing methyl o-ethylphenyl sulfone?

  • Methodological Answer : this compound can be synthesized via iron-mediated oxidation pathways. For example, Fe(IV) intermediates generated in the Fe(II)/peroxydisulfate (PDS) system under near-neutral pH conditions facilitate sulfone formation by oxidizing sulfoxide precursors . Alternative routes include base-induced disproportionation of halomethyl phenyl sulfones, as demonstrated in studies using bromomethyl phenyl sulfone precursors . Researchers should optimize reaction conditions (pH, temperature, and reagent ratios) to minimize side products.

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for identifying sulfone derivatives, as shown in allelopathic studies of dimethyl sulfone . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for structural elucidation and purity assessment, particularly when distinguishing between ortho-, meta-, and para-substituted isomers .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Methyl sulfones generally exhibit stability across a broad pH range (3–9), but extreme acidity (pH < 3) or alkalinity (pH > 9) may degrade the compound. Thermal stability tests suggest that temperatures exceeding 150°C risk decomposition, necessitating controlled storage at 0–6°C for long-term preservation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use sealed containers to prevent moisture absorption and store in cool, dark environments. Personal protective equipment (PPE) such as gloves and goggles is mandatory. In case of exposure, rinse skin with soap/water and eyes with saline solution for 15 minutes. Toxicity data (e.g., LD50 > 5,000 mg/kg in mice) indicate low acute toxicity, but chronic exposure risks require further evaluation .

Advanced Research Questions

Q. How does this compound modulate HIF-1α expression in hypoxic cancer cells?

  • Methodological Answer : Under hypoxia, methyl sulfone downregulates HIF-1α by disrupting iron-sulfur cluster biogenesis, as evidenced in metastatic breast cancer models. Researchers can validate this via Western blotting and qPCR to measure HIF-1α and downstream targets (e.g., VEGF). Hypoxia chambers (1% O₂) and iron chelators (e.g., deferoxamine) serve as positive controls .

Q. What experimental approaches confirm this compound’s role in normalizing metastatic metabolism?

  • Methodological Answer : In vitro assays using metastatic melanoma cells (e.g., Cloudman S-91) show that methyl sulfone restores contact inhibition and reduces glycolytic enzyme activity (e.g., hexokinase-2). Metabolic profiling via Seahorse XF Analyzers and ¹³C-glucose tracing can quantify shifts from glycolysis to oxidative phosphorylation .

Q. How can contradictory data on reactive intermediates (Fe(IV) vs. sulfate radicals) in sulfone synthesis be resolved?

  • Methodological Answer : Discrepancies arise from reaction conditions: Fe(IV) dominates in Fe(II)/PDS systems at near-neutral pH, whereas sulfate radicals (SO₄•⁻) form under acidic conditions. Use radical scavengers (e.g., methanol for SO₄•⁻; tert-butanol for •OH) and spin-trapping agents (e.g., DMPO) with electron paramagnetic resonance (EPR) to identify intermediates .

Q. What methodologies assess the allelopathic potential of this compound in ecological studies?

  • Methodological Answer : Bioassays using Tridax procumbens extracts and GC-MS detect dimethyl sulfone as an allelochemical. Seed germination inhibition tests (e.g., on Arabidopsis thaliana) paired with dose-response curves (0.1–10 mM) quantify phytotoxic effects. Control experiments should exclude confounding phenolic acids .

Q. How do researchers address contradictions in this compound’s effects on iron-sulfur cluster biogenesis?

  • Methodological Answer : While methyl sulfone suppresses iron-sulfur metabolism in cancer cells, it enhances biogenesis in normal cells. Dual-cell co-culture systems and isotopic labeling (⁵⁹Fe) can differentiate cell-type-specific responses. Proteomic analysis (e.g., SILAC) identifies differential expression of ISCU and frataxin .

Methodological Considerations for Data Analysis

  • Confounding Variables : In metabolic studies, ensure hypoxia chambers maintain consistent O₂ levels (±0.5%) to avoid artifacts. For synthesis pathways, monitor Fe(II) oxidation states via Mössbauer spectroscopy .
  • Statistical Validation : Use multivariate analysis (ANOVA with Tukey post-hoc) to compare treatment groups in dose-response experiments. Meta-analyses of prior studies (e.g., on HIF-1α inhibition) enhance reproducibility .

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